6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Description
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity Research into triazoloquinazolinones and related structures has revealed their potential antimicrobial properties. For instance, the synthesis of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines demonstrated antimicrobial activity, suggesting the relevance of this scaffold in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Pharmacological Investigations A significant area of research for triazoloquinazolinone derivatives has been their pharmacological application, particularly as H1-antihistaminic agents. Studies have synthesized various substituted triazoloquinazolin-5-ones to evaluate their in vivo H1-antihistaminic activity, identifying several compounds with significant protective effects against histamine-induced bronchospasm in animal models. This research indicates the potential of triazoloquinazolinones in treating allergic reactions and their role as a new class of H1-antihistamines (Alagarsamy et al., 2009).
Anticancer and Tubulin Polymerization Inhibitory Activities The structural uniqueness of triazoloquinazolinones has been leveraged in cancer research, with derivatives being tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell growth and metastasis. A specific study on triazoloquinazolinone-based compounds as tubulin polymerization inhibitors highlighted their potent anticancer activity across a range of cancer cell lines, suggesting their utility as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
Properties
IUPAC Name |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-1,2,3,6a,7,8,9,10,10a,10b-decahydro-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-3-33-20-13-11-18(12-14-20)23(31)16-29-22-10-5-4-9-21(22)25-27-24(28-30(25)26(29)32)19-8-6-7-17(2)15-19/h6-8,11-15,21-22,24-25,27-28H,3-5,9-10,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNXHVHIVDYOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3CCCCC3C4NC(NN4C2=O)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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